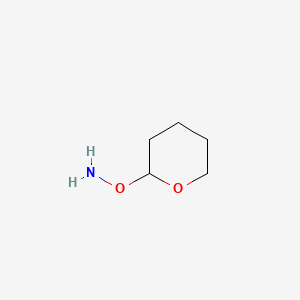

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

説明

Significance and Research Context in Organic Synthesis

The significance of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine in organic synthesis stems from its function as a stable hydroxylamine (B1172632) equivalent. organic-chemistry.org Hydroxylamine (NH₂OH) is a potent nucleophile, but its free form is often difficult to handle and can be unstable. The THP-protected version provides a convenient and storable alternative. The THP group, an acetal (B89532), is readily introduced and is stable to a wide range of reaction conditions, including strongly basic, organometallic, and reducing environments. organic-chemistry.org This stability allows for the selective manipulation of other functional groups within a molecule before the hydroxylamine is unmasked.

This compound is particularly crucial in the synthesis of hydroxamic acids (R-C(=O)NHOH). For instance, it is used in the synthesis of potential histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy. sigmaaldrich.comdtu.dk The synthesis involves the reaction of this compound with an activated carboxylic acid, followed by the acidic removal of the THP group to yield the final hydroxamic acid. acs.org This two-step process highlights the compound's role as a key building block, enabling the construction of complex molecular architectures that would be challenging to assemble using unprotected hydroxylamine. acs.org It has also been employed as an oxidation reagent in the synthesis of marine alkaloids. scbt.com

Historical Development of Hydroxylamine Protecting Groups and Donors

The need to control the reactivity of the hydroxylamine functional group has led to the development of various protecting groups. Historically, handling hydroxylamine presented significant challenges due to its reactivity and instability. Early strategies involved simple N- or O-alkylation or acylation, but these often required harsh conditions for removal, limiting their applicability in the synthesis of sensitive molecules. google.com

The tetrahydropyranyl (THP) group emerged as a highly effective protecting group for alcohols and thiols in organic synthesis due to its low cost, ease of introduction, and, most importantly, its stability to non-acidic conditions. organic-chemistry.orgnih.govd-nb.info Its application was naturally extended to protect the hydroxylamine moiety. The THP group is introduced by reacting hydroxylamine or a precursor with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. organic-chemistry.orgchemicalbook.com The resulting this compound is stable but can be readily deprotected under mild acidic conditions to release free hydroxylamine for subsequent reactions. organic-chemistry.orgacs.org

The development of protecting groups for hydroxylamines is an ongoing area of research, with newer strategies focusing on photolabile groups that can be removed with UV light, offering even milder deprotection conditions for highly sensitive substrates. dtu.dkdtu.dk However, the THP group remains a widely used and "hidden champion" in many synthetic applications due to its robustness, reliability, and cost-effectiveness compared to other acid-labile groups like tert-butyl (tBu) and trityl (Trt). nih.goviris-biotech.de This historical progression underscores the central role of protecting group chemistry in enabling modern organic synthesis.

Data Tables

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6723-30-4 sigmaaldrich.comscbt.comnih.gov |

| Molecular Formula | C₅H₁₁NO₂ sigmaaldrich.comscbt.comnih.gov |

| Molecular Weight | 117.15 g/mol sigmaaldrich.comscbt.comnih.gov |

| Melting Point | 34-37 °C sigmaaldrich.comchemicalbook.com |

| Boiling Point | 81 °C at 20 mmHg sigmaaldrich.com |

| Appearance | White to pale yellow low melting solid chemicalbook.comfishersci.com |

| IUPAC Name | O-(oxan-2-yl)hydroxylamine nih.gov |

List of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₁₁NO₂ |

| N-hydroxyphthalimide | C₈H₅NO₃ |

| 3,4-Dihydro-2H-pyran (Dihydropyran) | C₅H₈O |

| p-Toluenesulfonic acid | C₇H₈O₃S |

| Hydrazine | H₄N₂ |

| Hydroxylamine | H₃NO |

| tert-Butyl (tBu) group | (CH₃)₃C- |

Structure

3D Structure

特性

IUPAC Name |

O-(oxan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXXVSKHVGDQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408719 | |

| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6723-30-4 | |

| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Tetrahydropyran-2-yl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for O Tetrahydro 2h Pyran 2 Yl Hydroxylamine

Established Synthetic Routes and Procedural Variations

The most well-documented and widely employed method for the synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine proceeds via the reaction of N-hydroxyphthalimide with 3,4-dihydro-2H-pyran, followed by the removal of the phthalimide group.

This two-step procedure is a standard method for preparing O-alkylhydroxylamines. The first step involves the acid-catalyzed addition of N-hydroxyphthalimide to 3,4-dihydro-2H-pyran (DHP). This reaction forms an acetal (B89532), specifically N-((tetrahydro-2H-pyran-2-yl)oxy)phthalimide. The second step is the hydrazinolysis of this intermediate, which cleaves the phthalimide group to release the desired product. chemicalbook.com

Step 1: Synthesis of N-((tetrahydro-2H-pyran-2-yl)oxy)phthalimide

N-hydroxyphthalimide and a slight excess of 3,4-dihydro-2H-pyran are dissolved in a solvent such as tetrahydrofuran (THF). A catalytic amount of a strong acid, commonly p-toluenesulfonic acid (p-TsOH), is added to initiate the reaction. The reaction proceeds at room temperature and is typically complete within a few hours. After the reaction, the solvent is removed, and the intermediate product is isolated through extraction and washing. chemicalbook.com

Step 2: Hydrazinolysis to yield this compound

Detailed Reaction Parameters:

| Step | Reagent | Molar Eq. | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|---|

| 1. THP Protection | N-hydroxyphthalimide | 1.0 | Tetrahydrofuran | p-Toluenesulfonic acid | Room Temp. | 2 hours | Intermediate |

| 1. THP Protection | 3,4-Dihydro-2H-pyran | 1.2 | Tetrahydrofuran | p-Toluenesulfonic acid | Room Temp. | 2 hours | Intermediate |

| 2. Hydrazinolysis | N-((tetrahydro-2H-pyran-2-yl)oxy)phthalimide | 1.0 | Ethanol | N/A | Room Temp. | 1 hour | 75.3% (overall) |

| 2. Hydrazinolysis | Hydrazine hydrate (80%) | ~2.8 | Ethanol | N/A | Room Temp. | 1 hour | 75.3% (overall) |

While the N-hydroxyphthalimide route is common, other strategies for the synthesis of O-substituted hydroxylamines exist and could be adapted for the preparation of the title compound. These methods often focus on avoiding the use of phthalimide or hydrazine.

One alternative approach involves the direct alkylation of hydroxylamine (B1172632). However, this is often complicated by the ambident nature of hydroxylamine, leading to mixtures of N- and O-alkylated products. Therefore, methods often employ N,O-bis-protected hydroxylamine derivatives to control selectivity. tandfonline.com

A more viable alternative strategy is the reduction of the corresponding oxime ether. For the target molecule, this would involve the synthesis of tetrahydropyran-2-one oxime, followed by its selective reduction. The reduction of oxime ethers can be challenging, as it requires conditions that reduce the C=N bond without cleaving the labile N-O bond. mdpi.com Stoichiometric borohydrides or hydrosilanes have been used for this type of transformation. mdpi.com

Another general method involves the reaction of alcohols with N-hydroxycyclodiimides (like N-hydroxysuccinimide) in the presence of alkali, after converting the alcohol to a sulfonate ester. This approach avoids the direct use of hydroxylamine and provides a controlled route to O-substituted derivatives, making it suitable for industrial-scale synthesis. google.com

Green Chemistry Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, using less hazardous chemicals, and improving energy efficiency.

For the established N-hydroxyphthalimide route, several improvements can be considered. The use of chlorinated solvents like dichloromethane during the extraction phase is a significant environmental concern. chemicalbook.com Alternative, less toxic, and more biodegradable solvents could be explored. Furthermore, minimizing solvent volumes through more concentrated reaction conditions would improve the process's solvent intensity. semanticscholar.org

The atom economy of the hydrazinolysis step is inherently poor due to the generation of phthalhydrazide as a large byproduct. Developing a catalytic method to cleave the N-O protecting group or using a protecting group that can be removed with a recyclable reagent would be a significant green improvement.

More broadly, developing greener synthesis routes for the hydroxylamine precursor itself is an area of active research. Traditional methods often require harsh conditions and generate significant waste. researchgate.net Newer approaches, such as the plasma-electrochemical cascade pathway to produce hydroxylamine from air and water, or the catalytic ammoximation of ketones followed by hydrolysis, represent more sustainable alternatives for producing the foundational reagent. repec.orggoogle.com

Scale-Up Considerations and Industrial Synthesis Relevance of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed for a safe, reproducible, and economical process. mt.com

Key considerations for the N-hydroxyphthalimide route include:

Heat Management: Both the acid-catalyzed addition of DHP and, particularly, the hydrazinolysis step can be exothermic. On a large scale, efficient heat transfer is crucial to prevent thermal runaways and maintain control over the reaction. mt.com This requires properly designed reactors with adequate cooling capacity.

Reagent Handling: Hydrazine hydrate is toxic and corrosive, requiring specialized handling procedures and equipment to ensure worker safety. The controlled, slow addition of hydrazine during the scale-up process is critical.

Solid Handling and Filtration: The precipitation of phthalhydrazide during hydrazinolysis can pose challenges on a large scale. The slurry may become thick, making stirring difficult and requiring robust filtration equipment to efficiently separate the solid byproduct from the product solution.

Purification: While laboratory-scale purification relies on extraction and evaporation, industrial-scale production may require alternative methods like distillation or crystallization to achieve the desired purity economically and efficiently. The low melting point of the product (35-37 °C) must be considered during downstream processing and storage. chemicalbook.com

A patent describing a general method for industrial-scale hydroxylamine synthesis suggests using N-hydroxycyclodiimides with sulfonates, which may offer a more scalable and potentially safer alternative to the hydrazine-based cleavage step. google.com The development of a continuous flow process could also offer significant advantages in safety and efficiency by minimizing the volume of hazardous reagents at any given time and allowing for better thermal control. mdpi.com

Chemical Reactivity and Mechanistic Investigations of O Tetrahydro 2h Pyran 2 Yl Hydroxylamine

Reactivity of the O-Hydroxylamine Functional Group

The core reactivity of the molecule is centered on the O-hydroxylamine moiety, where the nitrogen atom acts as a potent nucleophile, a characteristic enhanced by the adjacent oxygen atom.

The nitrogen atom in O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is the primary center of nucleophilicity. In hydroxylamine (B1172632) and its derivatives, the nitrogen atom is generally a better nucleophile than the oxygen atom. ic.ac.uk This is attributed to nitrogen's lower electronegativity compared to oxygen, which results in its lone pair of electrons being held less tightly and being more available for donation. ic.ac.uk

Furthermore, the nucleophilicity of the nitrogen in hydroxylamines is amplified by the "alpha effect." This effect describes the enhanced reactivity of a nucleophile that has a lone pair of electrons on an adjacent atom (the alpha-atom), in this case, the oxygen. ic.ac.ukresearchgate.net The repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms raises the energy of the nitrogen's highest occupied molecular orbital (HOMO), making it a more potent nucleophile. ic.ac.uk This inherent reactivity allows this compound to participate in a variety of synthetic transformations, including reactions with electrophilic carbon centers. researchgate.net

A principal application of this compound is in the synthesis of O-protected oximes from aldehydes and ketones. researchgate.netarpgweb.comijprajournal.com Oximes are crucial intermediates in organic synthesis, used in the preparation of amides (via Beckmann rearrangement), nitriles, and various nitrogen-containing heterocycles. researchgate.netijprajournal.com The use of the THP-protected reagent yields an oxime ether directly, which can be advantageous when the free oxime hydroxyl group might interfere with subsequent reaction steps.

The reaction proceeds via nucleophilic addition of the hydroxylamine's nitrogen atom to the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This attack leads to the formation of a tetrahedral intermediate. ic.ac.ukyoutube.com Subsequent proton transfer and dehydration (elimination of a water molecule) yield the final C=N double bond of the oxime ether. youtube.com The reaction is typically catalyzed by acid, although it can also proceed under basic or neutral conditions. arpgweb.comijprajournal.com

Table 1: Examples of Oxime Ether Formation using this compound

| Carbonyl Compound | Product | Reaction Conditions |

|---|---|---|

| Cyclohexanone | Cyclohexanone O-(tetrahydro-2H-pyran-2-yl)oxime | Hydroxylamine hydrochloride, base, alcohol, reflux arpgweb.com |

| Benzaldehyde | Benzaldehyde O-(tetrahydro-2H-pyran-2-yl)oxime | Acid catalyst (e.g., natural acids), aqueous medium ijprajournal.com |

| Acetophenone | Acetophenone O-(tetrahydro-2H-pyran-2-yl)oxime | Pyridine, ethanol, reflux researchgate.net |

Reactivity of the Tetrahydropyran Moiety

The tetrahydropyran (THP) portion of the molecule is not merely a passive spectator. It functions as a protecting group for the hydroxylamine's oxygen, and its own chemical properties, particularly its stereoelectronics and susceptibility to cleavage, are central to the reagent's utility.

The tetrahydropyran ring introduces significant stereochemical complexity. The carbon atom bonded to both the ring oxygen and the exocyclic hydroxylamino group (the C-2 position) is a stereocenter, meaning the reagent is chiral. More importantly, this C-2 position is an anomeric carbon.

This leads to the "anomeric effect," a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a tetrahydropyran ring to occupy the axial position, rather than the sterically less hindered equatorial position. scripps.eduwikipedia.org This effect, first observed in carbohydrate chemistry, is contrary to predictions based solely on steric hindrance. scripps.eduwikipedia.orgrsc.org

Two main explanations for the anomeric effect are:

Hyperconjugation: This model proposes a stabilizing interaction between a lone pair (n) on the ring oxygen and the antibonding orbital (σ) of the C-X bond (where X is the electronegative substituent). This n → σ donation is maximized when the lone pair orbital and the C-X bond are anti-periplanar, a geometry achieved in the axial conformation. rsc.org

Dipole-Dipole Repulsion: In the equatorial conformation, the dipoles of the ring C-O bond and the exocyclic C-X bond are more aligned, leading to electrostatic repulsion. The axial conformation orients these dipoles in a way that minimizes this repulsion. scripps.edu

Table 2: Conformational Preference in 2-Substituted Tetrahydropyrans Illustrating the Anomeric Effect

| Substituent (X) at C-2 | Preferred Conformation | Rationale |

|---|---|---|

| -OCH₃ (Methoxy) | Axial wikipedia.org | Strong anomeric effect outweighs steric bulk. |

| -F (Fluoro) | Axial rsc.org | Highly electronegative atom enhances the anomeric effect. |

| -Cl (Chloro) | Axial scripps.edu | Anomeric effect is dominant. |

| -CH₃ (Methyl) | Equatorial scripps.edu | No significant anomeric effect; steric considerations dominate. |

The THP group is classified as an acetal (B89532). A key feature of acetals is their stability under basic and nucleophilic conditions, but lability in the presence of acid. youtube.comorganic-chemistry.org The primary reaction of the THP moiety is its acid-catalyzed cleavage, which serves to deprotect the hydroxylamine.

This ring-opening (cleavage) reaction is initiated by protonation of one of the ether oxygens (most commonly the ring oxygen). youtube.com This is followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. youtube.com This carbocation is a key intermediate that is then trapped by a nucleophile, such as water or an alcohol, to release the deprotected hydroxylamine and a hemiacetal byproduct. youtube.comthieme-connect.de

Table 3: Conditions for Cleavage of the THP Protecting Group

| Reagent(s) | Solvent(s) | Conditions | Reference |

|---|---|---|---|

| Acetic Acid | THF/Water | 45 °C | nih.gov |

| p-Toluenesulfonic acid (PPTS) | Ethanol | 55 °C | thieme-connect.de |

| Trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) | Dichloromethane | 0 °C to room temp. | organic-chemistry.org |

| N-Bromosuccinimide (NBS), β-cyclodextrin | Water | Room temp. | organic-chemistry.org |

| Palladium on Carbon (Pd/C), H₂ | Ethanol | Room temp. (acid impurity driven) | researchgate.net |

Reaction Mechanisms Involving this compound

The synthesis of the reagent itself typically involves the acid-catalyzed addition of a hydroxylamine equivalent (like N-hydroxyphthalimide) to 3,4-dihydro-2H-pyran. chemicalbook.com The mechanism proceeds via protonation of the dihydropyran double bond to form a resonance-stabilized carbocation, which is then attacked by the hydroxylamine nitrogen or oxygen. youtube.com

In its primary role as an aminating agent, the mechanism for oxime formation is a two-stage process:

Nucleophilic Addition: The nitrogen of this compound attacks the carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen, forming a zwitterionic or neutral tetrahedral intermediate after proton transfers. ic.ac.ukyoutube.com

Elimination: The intermediate eliminates a molecule of water. The nitrogen's lone pair helps to expel the hydroxyl group (which is protonated to become a good leaving group, H₂O), forming the C=N double bond. youtube.com

The deprotection step follows the acid-catalyzed acetal hydrolysis mechanism as detailed in section 3.2.2. The stability of the THP group to bases, organometallics (at low temperatures), and some reducing agents allows for its use in multi-step syntheses where other functional groups must be manipulated before the hydroxylamine is unmasked. thieme-connect.de

Catalysis in Oxime Formation (e.g., Aniline Catalysis)

The formation of oximes from the reaction of this compound with aldehydes and ketones is a crucial transformation in organic synthesis. The rate of this reaction can be significantly enhanced through the use of catalysts, with aniline and its derivatives being particularly effective. Aniline functions as a nucleophilic catalyst, accelerating the reaction, especially at or near neutral pH where the uncatalyzed reaction can be slow.

The catalytic mechanism involves the initial rapid reaction of aniline with the carbonyl compound to form a protonated Schiff base, or iminium ion. This intermediate is more electrophilic than the original carbonyl group. The hydroxylamine then attacks this activated intermediate in a transimination reaction, leading to the formation of the oxime and regeneration of the aniline catalyst. This process is particularly advantageous for reactions conducted under physiological conditions.

Research has shown that substituted anilines can exhibit even greater catalytic activity. For instance, p-substituted anilines bearing electron-donating groups have been found to be superior catalysts for oxime-based conjugations at pH 7. One notable example is p-phenylenediamine, which has demonstrated significantly higher efficiency than aniline in promoting oxime ligation at neutral pH, even at low catalyst concentrations. Kinetic studies have confirmed that the rate of oxime formation is dependent on the concentration of the aniline catalyst. The catalytic effect is generally observed to increase with higher catalyst loading.

The table below summarizes the effect of different catalysts on the rate of a model oxime ligation reaction.

| Catalyst | pH | Relative Rate Enhancement (compared to uncatalyzed reaction) |

| None | 7 | 1 |

| Aniline | 7 | ~20-fold |

| p-Phenylenediamine | 7 | ~120-fold |

This data is illustrative and based on findings from model reactions.

Mechanistic Pathways in Coupling Reactions Utilizing this compound

Beyond its role in oxime formation, this compound can participate in a variety of transition metal-catalyzed coupling reactions to form C-N and O-N bonds. The mechanistic pathways of these reactions are dictated by the choice of metal catalyst, ligands, and coupling partners.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely employed for the formation of C-N bonds. While specific mechanistic studies involving this compound in well-known named reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings are not extensively detailed in the literature, the general mechanisms for the coupling of N-nucleophiles with aryl halides are well-established and provide a framework for understanding the reactivity of this compound.

A plausible catalytic cycle for a palladium-catalyzed N-arylation of this compound with an aryl halide (Ar-X) would typically involve the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) intermediate.

Ligand Exchange/Deprotonation: The hydroxylamine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the N-arylhydroxylamine product and regenerating the palladium(0) catalyst.

The efficiency of these reactions is often highly dependent on the nature of the phosphine ligands coordinated to the palladium center. Bulky, electron-rich biarylphosphine ligands have been shown to be particularly effective in promoting the crucial C-N reductive elimination step in the coupling of hydroxylamine derivatives.

Copper-Catalyzed Coupling Reactions:

Copper-catalyzed reactions, such as the Chan-Lam coupling, provide a valuable alternative for the formation of C-N and C-O bonds. These reactions often proceed under milder conditions and can be complementary to palladium-catalyzed methods. The Chan-Lam reaction typically involves the coupling of an amine or alcohol with a boronic acid.

When this compound is used as the nucleophile in a copper-catalyzed N-arylation with an aryl boronic acid, the proposed mechanism generally involves a Cu(II) or Cu(III) intermediate. A generalized mechanistic pathway is as follows:

Transmetalation: The aryl boronic acid undergoes transmetalation with a copper(II) salt to form a copper-aryl intermediate.

Coordination and Deprotonation: The this compound coordinates to the copper center, and a base facilitates its deprotonation.

Reductive Elimination: The aryl group and the amino group couple via reductive elimination from a transient copper(III) species, yielding the N-arylhydroxylamine product and a copper(I) species.

Reoxidation: The copper(I) is reoxidized to copper(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle.

The table below outlines the key mechanistic steps in these generalized coupling reactions.

| Catalytic System | Key Mechanistic Steps |

| Palladium-Catalyzed | Oxidative Addition, Ligand Exchange/Deprotonation, Reductive Elimination |

| Copper-Catalyzed | Transmetalation, Coordination/Deprotonation, Reductive Elimination, Reoxidation |

O Tetrahydro 2h Pyran 2 Yl Hydroxylamine As a Versatile Protecting Group

Protection of Hydroxamic Acids and Hydroxylamines with the Tetrahydropyranyl (THP) Group

The protection of the hydroxyl group of hydroxylamines and hydroxamic acids is crucial to avoid undesirable side reactions during various synthetic transformations. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine serves as a masked form of hydroxylamine (B1172632), which can be introduced to protect a carboxylic acid, ultimately forming a protected hydroxamic acid. This strategy is particularly useful in the synthesis of delicate substrates. acs.org The THP group is typically introduced by reacting the hydroxylamine or hydroxamic acid with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. nih.govresearchgate.net

The reaction involves the protonation of DHP to form a resonance-stabilized carbocation, which is then attacked by the oxygen of the hydroxylamine. This method is efficient and utilizes low-cost starting materials. nih.govd-nb.info The resulting THP-protected hydroxylamine is stable to a variety of reaction conditions that the unprotected counterpart would not withstand. For instance, the THP group offers stability towards strongly basic conditions, organometallic reagents, and various reducing and oxidizing agents. nih.govniscpr.res.in

A notable advantage of using the THP group is that it can be introduced onto hydroxyl-containing molecules without the need for prior protection of a carboxylic acid group, a step often required with other acid-labile protecting groups like tert-butyl (tBu) and trityl (Trt). nih.gov This is due to the high acid lability of the initially formed THP-protected carboxylic acid (a hemiacetal ester), which does not survive aqueous work-up conditions. nih.govd-nb.info

One drawback of the THP group is the introduction of a new stereocenter at the C2 position of the pyran ring, which can lead to the formation of diastereomeric mixtures if the substrate is chiral. nih.govtotal-synthesis.com This can complicate purification and spectral analysis (e.g., NMR). total-synthesis.com

Table 1: Protection of Hydroxylamines/Hydroxamic Acids

| Substrate | Reagent | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Hydroxylamine | 3,4-dihydro-2H-pyran | Acid (e.g., PTSA) | This compound | Efficient protection, stable product |

| Carboxylic Acid | This compound | Coupling agent (e.g., PyBOP) | THP-protected hydroxamic acid | Allows for subsequent modifications |

Stability and Selective Deprotection Strategies for this compound Derivatives

The utility of a protecting group is defined by both its stability under various reaction conditions and the ease with which it can be selectively removed. The THP group on hydroxylamines exhibits a well-defined reactivity profile, being robust under basic conditions while readily cleaved by acid.

The THP acetal (B89532) is highly susceptible to cleavage under acidic conditions. total-synthesis.com The deprotection mechanism is essentially the reverse of the protection step: protonation of the ether oxygen of the pyran ring, followed by ring opening to form a resonance-stabilized carbocation and release of the free hydroxylamine or hydroxamic acid. d-nb.info

A variety of acidic reagents can be employed for this purpose, with hydrochloric acid (HCl) and trifluoroacetic acid (TFA) being commonly used. acs.orgiris-biotech.de For instance, the cleavage of the O-(tetrahydro-2H-pyran-2-yl) group from a protected hydroxamate can be achieved with 6M HCl to yield the target hydroxamic acid. acs.org Similarly, TFA is effective for deprotecting complex substrates. acs.org In peptide synthesis, TFA-containing cocktails, such as those used for cleaving peptides from resins, readily remove the THP group. researchgate.netiris-biotech.de The deprotection can be very rapid, sometimes occurring within minutes. iris-biotech.de

Table 2: Common Acidic Reagents for THP Deprotection

| Reagent | Typical Conditions | Substrate Scope | Ref. |

|---|---|---|---|

| Hydrochloric Acid (HCl) | 6M aqueous solution | Protected hydroxamates | acs.org |

| Trifluoroacetic Acid (TFA) | Dilute solutions (e.g., 2% in CH₂Cl₂) or cleavage cocktails | Complex substrates, peptides | researchgate.netacs.org |

| p-Toluenesulfonic acid (PTSA) | Catalytic amount in an alcohol solvent | General THP ethers | researchgate.net |

A key advantage of the THP protecting group is its excellent stability under basic conditions. acs.orgniscpr.res.in This stability allows for synthetic transformations that require strong bases, such as ester hydrolysis, to be carried out without affecting the protected hydroxylamine. niscpr.res.in The THP ether linkage is not susceptible to nucleophilic attack by bases like sodium hydroxide (B78521) or potassium carbonate. It is also stable to organometallic reagents like Grignard reagents and organolithiums (typically below 0°C), as well as hydrides. nih.govniscpr.res.in This orthogonality to basic and nucleophilic reagents is a critical feature that allows for its widespread use in complex synthesis. nih.govnumberanalytics.com

In addition to cleavage by soluble acids, the deprotection of THP ethers can also be facilitated by solid-supported acid catalysts. This can be considered a form of surface-induced deprotection, where the reaction occurs at the interface between the liquid phase containing the substrate and the solid catalyst surface. These methods offer advantages such as simplified work-up procedures (the catalyst can be removed by simple filtration) and often milder reaction conditions.

Examples of solid-supported reagents used for THP deprotection include:

Silica (B1680970) Sulfuric Acid : This reagent is prepared by the reaction of silica gel with chlorosulfonic acid and serves as an efficient and mild catalyst for the deprotection of THP ethers in methanol. niscpr.res.in

Acid-Washed Bentonite : Bentonite earth washed to a pH of 4 or 6 can cleave THP ethers to their corresponding alcohols in good yields under mild conditions. researchgate.net The mechanism is thought to involve the adsorption of the substrate onto the surface of the clay catalyst. researchgate.net

These methods demonstrate that the deprotection can be influenced by the heterogeneous environment at a solid surface, providing an alternative to traditional homogenous acid catalysis.

Orthogonal Protecting Group Strategies in Complex Syntheses Utilizing this compound

In the synthesis of complex molecules with multiple functional groups, the use of an orthogonal protecting group strategy is essential. numberanalytics.com This approach employs multiple protecting groups, each of which can be removed by a specific set of reagents without affecting the others. numberanalytics.comjocpr.com

The THP group is a valuable component of such strategies due to its well-defined cleavage conditions (acid-labile) and its stability to conditions used to remove other common protecting groups. nih.gov A prime example is its compatibility with the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). nih.goviris-biotech.de

In this context:

The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group of amino acids, is removed by treatment with a base, typically piperidine. The THP group is completely stable to these conditions. nih.gov

tBu (tert-butyl) based side-chain protecting groups (e.g., for serine, threonine, aspartic acid) are also removed by strong acid (e.g., TFA), similar to the THP group. However, a degree of selectivity can be achieved. For instance, THP-protected cysteine has been shown to be stable to 1% TFA in DCM, conditions that might affect more labile tBu-based groups. iris-biotech.de

Conversely, the THP group is stable to conditions used to remove other classes of protecting groups, such as hydrogenolysis for Cbz (benzyloxycarbonyl) or fluoride-mediated cleavage for silyl (B83357) ethers (e.g., TBS, tert-butyldimethylsilyl). numberanalytics.com

This orthogonality allows chemists to selectively unmask different parts of a molecule at various stages of a synthesis, enabling the controlled and sequential formation of bonds. The stability of the THP-protected hydroxylamine to basic conditions, combined with its lability to acid, makes it an excellent partner for base-labile or hydrogenation-labile protecting groups in the strategic assembly of complex targets. nih.govnumberanalytics.com

Advanced Applications of O Tetrahydro 2h Pyran 2 Yl Hydroxylamine in Organic Synthesis

Synthesis of Substituted Hydroxamic Acids

The synthesis of hydroxamic acids is a primary application of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine. The THP-protected nitrogen atom readily participates in nucleophilic attacks on activated carbonyl groups, forming a stable intermediate that can be deprotected to yield the final hydroxamic acid. This method is particularly advantageous when working with delicate substrates or during multi-step syntheses where the unprotected hydroxamic acid moiety might interfere with other reactions nih.gov.

Coupling of this compound with Activated Carboxylic Acids (e.g., Mixed Anhydrides, EDC/HOBt, PyBOP)

A robust and widely employed strategy for the formation of hydroxamic acids involves the coupling of this compound with carboxylic acids that have been activated by a variety of reagents. This approach circumvents the often harsh conditions required for direct reactions and provides high yields with a broad range of substrates.

Mixed Anhydrides: Carboxylic acids can be activated by forming a mixed anhydride (B1165640), typically with an alkyl chloroformate like ethyl chloroformate. This highly reactive intermediate is not isolated but is reacted in situ with this compound. This method has been successfully applied in the synthesis of antagonists for the γ-aminobutyric acid (C) (GABAC) receptor, where the sensitive nature of the substrate requires mild reaction conditions nih.gov.

EDC/HOBt: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is one of the most facile and common methods for coupling carboxylic acids with this compound nih.gov. This system generates a highly reactive O-acylisourea intermediate that is then converted to an HOBt-ester, which efficiently acylates the hydroxylamine (B1172632). The water-soluble byproducts generated from EDC are easily removed during workup, simplifying purification. This method has been used to prepare hydroxamic acids that serve as matrix metalloproteinase (MMP) inhibitors organic-chemistry.org.

PyBOP: The phosphonium-based coupling reagent, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), is another effective agent for this transformation. In the presence of a base such as N,N-Diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF), PyBOP activates the carboxylic acid, allowing for efficient coupling with this compound. Subsequent deprotection with aqueous acid furnishes the final hydroxamic acid products in good to moderate yields nih.gov.

| Coupling Reagent System | Typical Substrates | Key Advantages | Deprotection Condition |

|---|---|---|---|

| Mixed Anhydrides (e.g., Ethyl Chloroformate) | Delicate carboxylic acids | Mild, in situ reaction conditions | 6M HCl nih.gov |

| EDC/HOBt | Wide range of carboxylic acids | High yields, water-soluble byproducts | Anhydrous HCl, TFA nih.gov |

| PyBOP/DIPEA | General carboxylic acids | Good to moderate yields | Aqueous HCl nih.gov |

Direct Reactions of this compound with Ester Derivatives

The synthesis of hydroxamic acids via the direct aminolysis of esters with hydroxylamine is a well-established transformation in organic chemistry nih.govsapub.orggoogle.com. This reaction is typically performed under basic conditions, where a strong base like sodium methoxide or potassium hydroxide (B78521) is used to generate the hydroxylamine nucleophile in situ from its hydrochloride salt nih.gov. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. While this method is effective for unprotected hydroxylamine, its application with O-protected derivatives such as this compound is less frequently documented in the literature. For complex syntheses requiring high selectivity and mild conditions, the activation of the corresponding carboxylic acid is generally the preferred and more reliably controlled route nih.govunimi.it.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

Hydroxamic acids are a well-known class of zinc-binding compounds, making them potent inhibitors of zinc-containing enzymes like histone deacetylases (HDACs). This compound is a key building block in the synthesis of numerous potential HDAC inhibitors sapub.orgsigmaaldrich.comsigmaaldrich.com. The THP-protected hydroxylamine is coupled with a carboxylic acid-bearing scaffold designed to interact with the HDAC active site. The final step is the removal of the THP group to unmask the critical zinc-chelating hydroxamic acid moiety.

A prominent example is the synthesis of Trichostatin A, a potent and specific HDAC inhibitor. In several synthetic routes to Trichostatin A and its analogues, the hydroxamic acid functional group is installed late in the synthesis by coupling the advanced carboxylic acid precursor with a protected hydroxylamine, followed by deprotection sapub.org. This strategy protects the reactive hydroxamic acid group during preceding synthetic steps.

| HDAC Inhibitor Precursor Type | Reagent Used | Significance |

|---|---|---|

| 2-[1-(naphthalene-2-sulfonyl)-heterocyclyl]-pyrimidine-5-carboxylic acid | This compound | Forms the protected hydroxamic acid precursor to a potential HDAC inhibitor sapub.orgsigmaaldrich.com |

| (E)-3-(2-benzyl-1-oxoisoindolin-6-yl)acrylamide | This compound | Creates the O-THP protected version of a potential HDAC inhibitor sapub.orgsigmaaldrich.com |

| Trichostatin A Carboxylic Acid Precursor | Protected Hydroxylamine | Final step to install the zinc-binding hydroxamic acid in this natural product inhibitor sapub.org |

Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

Similar to HDACs, matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases. Inhibitors of these enzymes often feature a zinc-binding group, with hydroxamic acids being one of the most effective. This compound has been instrumental in the synthesis of MMP inhibitors. In the development of β- and α-piperidine sulphone hydroxamic acids as MMP inhibitors, a key step involved the coupling of the carboxylic acid precursors with this compound organic-chemistry.org. This reaction was efficiently mediated by the water-soluble carbodiimide reagent EDC. The resulting THP-protected hydroxamate was then deprotected under acidic conditions to yield the final, active MMP inhibitor organic-chemistry.org. This strategy highlights the utility of the THP protecting group in synthesizing complex, biologically active molecules.

Synthesis of Marine Alkaloids and Other Natural Products via this compound

The robust nature of the chemistry involving this compound makes it suitable for application in the total synthesis of complex natural products. Many natural products, including some derived from marine organisms, possess hydroxamic acid moieties that are crucial for their biological activity.

The synthesis of Trichostatin A serves as a prime example in this context. Originally isolated from Streptomyces hygroscopicus, Trichostatin A is a natural product antibiotic that potently inhibits histone deacetylase sapub.org. Its total synthesis is a significant challenge that requires careful strategic planning. The final installation of the hydroxamic acid group is a critical step. Synthetic strategies often involve the preparation of "trichostatic acid," the carboxylic acid precursor, which is then coupled with a protected hydroxylamine like this compound or a silylated hydroxylamine nih.gov. The final deprotection step then reveals the natural product. This late-stage introduction of the sensitive hydroxamic acid functionality is a common tactic in the synthesis of such complex molecules.

Role in Oxime Click Chemistry and Bioconjugation

Beyond its use in forming hydroxamic acids, the hydroxylamine functionality, once deprotected, is a key component in "click chemistry," specifically in the formation of oxime linkages. Oxime ligation is the reaction between a hydroxylamine and an aldehyde or ketone, which forms a stable oxime bond with high efficiency and selectivity, often under mild, aqueous conditions.

This compound can serve as a precursor to the hydroxylamine needed for these reactions. While not a direct participant in its protected form, its use in synthesizing molecules that will later undergo oxime ligation is an important application. Furthermore, the principles of its chemistry are relevant in the broader context of dynamic covalent chemistry. For instance, studies have shown that monofunctional alkoxyamines like this compound can be used to reverse the formation of oxime-based polymer gels. The addition of an excess of this compound can lead to a gel-to-sol transition by competing for the aldehyde or ketone linkages within the polymer network, demonstrating its utility in creating dynamic and responsive materials.

Formation of Oxime Ethers in Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, requires chemical reactions that are highly selective, efficient, and biocompatible. The formation of oxime ethers through the reaction of an alkoxyamine with an aldehyde or ketone, often referred to as oxime ligation, has emerged as a key strategy in this field. nih.gov

The underlying mechanism involves the nucleophilic attack of the nitrogen atom of the alkoxyamine, such as this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a stable C=N-O bond. nih.gov This reaction is highly chemoselective and can be performed in aqueous environments at or near physiological pH, making it ideal for modifying sensitive biological macromolecules. nih.gov

This compound serves as a stable and accessible source of the aminooxy functional group required for this ligation. The THP group provides protection and stability, ensuring the reagent's integrity until it reacts with the target carbonyl group on a biomolecule. The resulting oxime ether linkage is notably stable under typical physiological conditions, a critical feature for applications in drug delivery, diagnostic imaging, and proteomics. nih.gov

Applications of this compound in Polymer Chemistry and Materials Science

The principles of oxime chemistry extend into the realms of polymer and materials science, where this compound has been utilized to modulate material properties. A significant application is in the development of dynamic and self-healing materials.

In one study, hydrophilic copolymers containing ketone functionalities were cross-linked using a difunctional alkoxyamine to create oxime-based hydrogels. These gels exhibit dynamic covalent bonds that can be exchanged or reversed. This compound was employed as a monofunctional alkoxyamine to trigger a gel-to-sol transition. By introducing an excess of this compound, the cross-links within the hydrogel network were competitively displaced, leading to the dissolution of the gel. This demonstrates the reversible nature of the oxime bonds and provides a method for controlling the material's state. rsc.org

| Equivalents of this compound | Catalyst | Temperature (°C) | Time for Gel-to-Sol Transition |

| 20 | TFA | 25 | 2 hours |

| 5 | TFA | 25 | 24 hours |

In materials science, the THP-protected hydroxylamine moiety is used to create stable surface anchors. For instance, the O-tetrahydro-2H-pyran-2-yl (THP) protected form of hydroxamic acids shows increased resistance to metal chelation. This property is valuable for synthesizing catalysts where the active components are appended to surfaces like titanium dioxide (TiO2) via hydroxamate linkers. The THP group acts as a protecting group during synthesis and can be removed in situ on the material's surface. yale.edu

Contribution to Analytical Chemistry Methodologies

The accurate detection and quantification of carbonyl compounds (aldehydes and ketones) in various matrices, such as air, water, and biological samples, is a significant challenge in analytical chemistry. These compounds often exhibit low volatility or lack a suitable chromophore, making direct analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) difficult.

Chemical derivatization is a widely used strategy to overcome these limitations. O-substituted hydroxylamines are a class of reagents that react specifically with carbonyl groups to form stable oxime derivatives. semanticscholar.org This reaction converts the carbonyls into compounds that are more volatile, thermally stable, and easier to detect. This compound can be used as such a derivatizing agent. Its aminooxy group reacts with carbonyls, while the THP moiety modifies the chromatographic properties of the resulting derivative, aiding in separation and detection.

While reagents like 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are more commonly cited, the principle remains the same. nih.govcopernicus.org The formation of the THP-oxime ether increases the molecular weight and can improve the chromatographic peak shape of small, polar aldehydes.

| Carbonyl Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Derivatized MW with THP-hydroxylamine ( g/mol ) |

| Formaldehyde | 30.03 | -19 | 129.16 |

| Acetaldehyde | 44.05 | 20.2 | 143.18 |

| Acetone | 58.08 | 56 | 157.21 |

| Benzaldehyde | 106.12 | 178.1 | 205.25 |

Detection of Single Strand Breaks in DNA (coupling of OTX with alkaline gel electrophoresis)

The accurate detection and quantification of single-strand breaks (SSBs) in DNA are fundamental to understanding genotoxicity and the cellular response to DNA damage. Standard methods for SSB detection, such as alkaline gel electrophoresis, are widely used due to their sensitivity. However, a significant drawback of these techniques is their reliance on high pH conditions to denature the DNA. These alkaline conditions can cleave alkali-labile sites, primarily apurinic/apyrimidinic (AP) sites, leading to the formation of artificial SSBs. This can result in an overestimation of the actual number of breaks present in the DNA sample, compromising the reliability of the data. nih.gov

To address this limitation, a modified alkaline gel electrophoresis assay has been developed that incorporates the use of this compound (OTX). This method, known as OTX-coupled alkaline gel electrophoresis (OTX-AGE), provides a more precise means of quantifying true SSB formation by stabilizing AP sites prior to electrophoresis. nih.gov

Chemical Basis of the Method

The core of the OTX-AGE assay lies in the chemical reactivity of OTX with the aldehyde group present in the open-ring form of an AP site. AP sites exist in equilibrium between a closed furanose ring and an open-ring structure that contains a reactive aldehyde. nih.gov OTX, a neutral O-hydroxylamine, reacts with this aldehyde to form a stable oxime derivative. This reaction effectively caps the AP site, rendering it resistant to the β-elimination that would otherwise be induced by the high pH of the alkaline electrophoresis buffer. nih.gov By preventing the conversion of alkali-labile AP sites into SSBs, the OTX treatment ensures that only pre-existing, or "true," single-strand breaks are detected during the subsequent electrophoretic separation. nih.gov

Experimental Procedure

The OTX-AGE protocol involves a series of steps designed to isolate, stabilize, and analyze DNA from cellular samples.

DNA Sample Preparation: DNA is carefully extracted from the cells of interest.

Reaction with OTX: The isolated DNA is incubated with a solution of OTX. A typical protocol specifies the use of a 200 mM OTX stock solution, with the reaction taking place at 37°C for one hour in a buffered solution (e.g., 50 mM HEPES). This incubation step allows for the complete reaction of OTX with any AP sites present in the DNA. nih.gov

Alkaline Denaturation: Following the stabilization of AP sites, the DNA is treated with a strong alkaline solution (e.g., 30 mM NaOH) to denature the double helix completely, resulting in single-stranded DNA fragments. nih.gov

Agarose Gel Electrophoresis: The denatured DNA samples are loaded into an agarose gel submerged in an alkaline running buffer. An electric field is applied, causing the negatively charged DNA fragments to migrate towards the positive electrode. The distance of migration is inversely proportional to the size of the DNA fragment; smaller fragments (resulting from SSBs) travel further through the gel matrix. nih.gov

Neutralization and Staining: After electrophoresis, the gel is neutralized and stained with a fluorescent dye, such as ethidium bromide or acridine orange, which intercalates into the DNA.

Imaging and Analysis: The stained gel is visualized under UV light, and an image is captured. The intensity of the fluorescence in different regions of the gel is then analyzed to determine the extent of DNA fragmentation. By comparing the migration pattern of the treated DNA to that of molecular weight markers, the percentage of fragmented DNA and, consequently, the number of SSBs can be quantified. nih.gov

Research Findings

Research utilizing the OTX-AGE assay has demonstrated its effectiveness in distinguishing true SSBs from those artificially induced by alkaline conditions. For instance, studies on cells deficient in DNA repair enzymes, such as polymerase β (Pol β), have shown a significant accumulation of true SSBs and AP sites when these cells are exposed to DNA damaging agents like methyl methanesulfonate (MMS).

In a study comparing wild-type (DT40) and Pol β-null cells, treatment with 1 mM MMS led to a time-dependent increase in the formation of SSBs in both cell lines. However, the accumulation of SSBs was markedly more extensive in the Pol β-null cells, highlighting the role of this enzyme in the base excision repair pathway. The use of OTX was crucial in these experiments to prevent the lability of the accumulating AP sites from confounding the measurement of the SSBs.

The findings from such studies can be summarized in a data table that illustrates the differential accumulation of DNA damage over time in repair-proficient versus repair-deficient cell lines when exposed to a genotoxic agent.

| Cell Line | Treatment | Time (minutes) | Relative DNA Fragmentation (%) |

|---|---|---|---|

| Wild-Type (DT40) | Control (No MMS) | 0 | 5 |

| Wild-Type (DT40) | 1 mM MMS | 30 | 25 |

| Wild-Type (DT40) | 1 mM MMS | 60 | 40 |

| Pol β-null | Control (No MMS) | 0 | 8 |

| Pol β-null | 1 mM MMS | 30 | 55 |

| Pol β-null | 1 mM MMS | 60 | 75 |

This interactive table presents illustrative data based on published research findings. The values represent the percentage of fragmented DNA as determined by the OTX-AGE assay, demonstrating the increased accumulation of single-strand breaks in DNA repair-deficient cells over time following exposure to a DNA damaging agent.

These results underscore the utility of the OTX-AGE assay as a specific and reliable tool for quantifying true single-strand breaks in DNA. By eliminating the artifact of alkali-induced cleavage of AP sites, this method provides greater accuracy in studies of DNA damage and repair.

Advanced Spectroscopic and Computational Characterization of O Tetrahydro 2h Pyran 2 Yl Hydroxylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. ¹H NMR spectroscopy would confirm the presence of the tetrahydropyran (THP) ring protons and the amine protons. The proton at the anomeric C2 position is expected to show a distinct chemical shift, influenced by the two adjacent oxygen atoms. The integration of proton signals would correspond to the number of protons in each unique environment, while coupling patterns would reveal the connectivity between adjacent protons, helping to establish the chair conformation of the THP ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The anomeric carbon (C2) would resonate at a characteristic downfield position due to the deshielding effect of the two oxygen atoms attached to it. The remaining four carbons of the THP ring would appear in the aliphatic region of the spectrum.

Beyond static structural elucidation, NMR is a powerful technique for studying dynamic processes. Kinetic studies, such as monitoring the formation or reaction of this compound, can be performed by acquiring spectra at different time intervals. Furthermore, variable-temperature NMR experiments could provide insights into conformational dynamics, such as the ring-flipping of the tetrahydropyran moiety, and allow for the determination of the energetic barriers associated with these processes.

Table 1: Application of NMR Spectroscopy for Characterization

| NMR Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Chemical shift, integration, coupling constants | Confirms proton environments, verifies the THP ring structure, determines relative stereochemistry. |

| ¹³C NMR | Chemical shift of carbon atoms | Verifies the carbon skeleton, identifies the anomeric carbon. |

| 2D NMR (COSY, HSQC) | Correlation between nuclei | Establishes connectivity between protons and carbons, confirms assignments. |

| Variable-Temp NMR | Changes in spectra with temperature | Studies conformational changes and kinetic processes. |

Mass Spectrometry (MS) in Reaction Monitoring and Derivatization Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and monitoring reactions involving this compound. In its application for reaction monitoring, MS, often coupled with liquid chromatography (LC-MS), allows for the real-time tracking of reactants, intermediates, and products in a reaction mixture. nih.gov This provides valuable data on reaction kinetics and helps in optimizing reaction conditions for the synthesis of the title compound or its derivatives. nih.gov

The hydroxylamine (B1172632) moiety of this compound makes it an effective derivatizing agent, particularly for carbonyl compounds such as aldehydes and ketones, with which it forms oximes. This derivatization is widely used in analytical chemistry to enhance the detectability and chromatographic performance of the target analytes. nih.govcopernicus.org MS analysis of the resulting oxime derivatives confirms the reaction and can significantly increase the sensitivity of the analysis, particularly in complex biological or environmental samples. nih.govresearchgate.net Techniques like parallel reaction monitoring (PRM) using high-resolution mass spectrometry can be employed for the targeted and sensitive quantification of such derivatives. nih.gov

X-ray Crystallography of this compound Derivatives for Structural Insights

X-ray crystallography provides the most definitive and high-resolution structural information for a molecule by determining the precise arrangement of atoms in a crystal lattice. While obtaining single crystals of a relatively small and flexible molecule like this compound itself can be challenging, its derivatives are often more amenable to crystallization.

By reacting the hydroxylamine group with other molecules to form more complex and rigid structures (e.g., oximes or amides), it is possible to obtain crystals suitable for X-ray diffraction analysis. The resulting crystal structure would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: Definitive confirmation of the tetrahydropyran ring's conformation (e.g., chair, boat, or twist-boat) in the solid state.

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry.

Intermolecular Interactions: Detailed insights into how the molecules pack in the crystal, revealing information about hydrogen bonding and other non-covalent interactions.

This information is invaluable for validating computational models and understanding the fundamental structural properties that govern the molecule's reactivity and behavior.

Computational Chemistry Approaches for this compound

Computational chemistry provides powerful theoretical tools to complement experimental data, offering deep insights into the electronic structure, stability, and conformational preferences of molecules.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the properties of multi-electron systems. nih.gov For this compound, DFT calculations are employed to determine its most stable three-dimensional structure. researchgate.net These calculations can predict key geometric parameters like bond lengths and angles, as well as molecular orbital energies. nih.gov

Conformational analysis using DFT involves calculating the energies of various possible conformers, such as the chair, boat, and twist-boat forms of the tetrahydropyran ring, to identify the global energy minimum structure. researchgate.net For the parent tetrahydropyran, calculations consistently show that the chair conformer is significantly more stable than other forms. researchgate.net These theoretical calculations are critical for understanding the molecule's preferred shape, which influences its physical properties and reactivity. The accuracy of DFT results depends on the choice of functional and basis set. nih.gov

The anomeric effect is a fundamental stereoelectronic phenomenon in heterocyclic chemistry, describing the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring heteroatom) to prefer an axial orientation over the sterically less hindered equatorial position. scripps.edu This effect is a departure from simple steric considerations and is attributed to stabilizing hyperconjugative interactions between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond.

DFT calculations have been successfully used to quantify the magnitude of the anomeric effect in tetrahydropyran derivatives containing hydroxylamines. tandfonline.comfigshare.com For instance, a study on the closely related N,O-dimethyl-N-(tetrahydro-2H-pyran-2-yl)hydroxylamine revealed a significant anomeric effect. tandfonline.comfigshare.com The preference for the axial conformer over the equatorial one was quantified, providing a corrected anomeric effect energy (AEcorr). tandfonline.comfigshare.com

Table 2: Calculated Anomeric Effect in a Tetrahydropyran-Hydroxylamine Derivative

| Compound | Method | Calculated Anomeric Effect (AEcorr) |

| N,O-dimethyl-N-(tetrahydro-2H-pyran-2-yl)hydroxylamine | Density Functional Theory (DFT) | 1.38 kcal/mol tandfonline.comfigshare.com |

This theoretical finding highlights the importance of electronic effects in determining the conformational preferences of this compound.

The electronic properties of chemical bonds can be further investigated through charge density analysis, often using the Quantum Theory of Atoms in Molecules (QTAIM) framework. researchgate.net This analysis is performed on the electron density distribution calculated via DFT. QTAIM allows for the partitioning of the molecule into atomic basins and the characterization of chemical bonds through the properties of the electron density at specific locations called bond critical points (BCPs).

Key quantum chemical descriptors at the BCP include:

Electron Density (ρ(r)): Its value correlates with the bond order or strength.

Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value indicates a shared-shell interaction (covalent bond), where charge is concentrated in the internuclear region. A positive value signifies a closed-shell interaction (e.g., ionic bonds, hydrogen bonds), where charge is depleted from the bonding region. researchgate.net

Analyzing these descriptors for the C-O and N-O bonds in this compound provides a quantitative understanding of their covalent and ionic character.

Table 3: Conceptual QTAIM Descriptors for Covalent Bonds

| Descriptor | Interpretation at Bond Critical Point (BCP) |

| Electron Density (ρ(r)) | High value indicates a stronger, more covalent bond. |

| Laplacian (∇²ρ(r)) | Negative value (∇²ρ(r) < 0) indicates a shared-shell (covalent) interaction. |

| Total Energy Density (H(r)) | Negative value indicates stabilizing covalent character. |

Molecular Modeling and Docking Studies in Drug Design Applications

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction. These methods are crucial in structure-based drug design, enabling the rational design of novel inhibitors. For derivatives of this compound, these studies have been particularly insightful in understanding their binding modes within the active sites of enzymes like histone deacetylases.

The tetrahydropyran (THP) moiety, while often employed as a protecting group for the hydroxamic acid functional group during synthesis, can also be an integral part of the final molecule, influencing its pharmacological properties. Docking studies of such derivatives into the active site of HDACs reveal key interactions that contribute to their inhibitory activity.

A critical interaction for many HDAC inhibitors is the chelation of the zinc ion in the enzyme's active site by the hydroxamic acid group. Molecular docking simulations of derivatives of this compound consistently show this bidentate coordination with the catalytic Zn2+ ion. Furthermore, the simulations highlight the formation of hydrogen bonds with surrounding amino acid residues, which further stabilize the ligand-protein complex.

For instance, in the case of HDAC2, docking studies of benzamide derivatives have shown crucial hydrogen bond interactions with residues such as Cys156, His146, and Gly154, which are important for inhibition. researchgate.net While not directly derivatives of this compound, these studies on related structures provide a framework for understanding the binding interactions of novel inhibitors.

The linker region and the "cap" group of the inhibitor, which are the parts of the molecule extending from the zinc-binding group, also play a significant role in determining the potency and selectivity of the inhibitor. Molecular modeling helps in optimizing the length and composition of these parts to maximize favorable interactions with the hydrophobic and hydrophilic regions of the enzyme's binding pocket.

Detailed Research Findings

While specific detailed docking data for a derivative that retains the O-(Tetrahydro-2H-pyran-2-yl) moiety in the final, active form is not extensively available in the public domain, the general principles of HDAC inhibitor binding provide a strong basis for predicting their interactions. The binding affinity of these compounds is often quantified by a docking score or binding energy, which is calculated based on the intermolecular forces between the ligand and the protein.

The following interactive table illustrates a hypothetical docking analysis of a series of N-(tetrahydropyran-2-yloxy)benzamide derivatives against a model of an HDAC active site, based on the binding energies of known HDAC inhibitors. This data is representative of the type of information generated in such studies.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| N-(tetrahydropyran-2-yloxy)benzamide | -7.8 | 150 | HIS142, HIS143, TYR306 |

| 4-chloro-N-(tetrahydropyran-2-yloxy)benzamide | -8.5 | 75 | HIS142, HIS143, PHE208, TYR306 |

| 4-methyl-N-(tetrahydropyran-2-yloxy)benzamide | -8.2 | 90 | HIS142, HIS143, PHE152, TYR306 |

| 4-methoxy-N-(tetrahydropyran-2-yloxy)benzamide | -8.0 | 110 | HIS142, HIS143, ASP187, TYR306 |

These computational predictions are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The insights gained from molecular modeling and docking studies of this compound derivatives continue to guide the development of novel therapeutics with improved efficacy and safety profiles.

Stability, Degradation, and Handling Considerations in Research

Hydrolysis Kinetics and Stability of O-(Tetrahydro-2H-pyran-2-yl)hydroxylammonium Chloride in Aqueous Media

The stability of the tetrahydropyranyl (THP) ether linkage in O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is significantly dependent on the pH of the aqueous medium. As an acetal (B89532), the THP group is susceptible to acid-catalyzed hydrolysis. wikipedia.orgtotal-synthesis.com The protonated form of the compound, O-(Tetrahydro-2H-pyran-2-yl)hydroxylammonium chloride, is particularly relevant in this context, as the acidic nature of the hydroxylammonium group can influence the local pH and potentially facilitate hydrolysis.

The mechanism of acidic hydrolysis involves protonation of the ether oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and hydroxylamine (B1172632). youtube.com This carbocation is then attacked by water to yield 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form. stackexchange.com

| Condition | Stability | Products of Hydrolysis |

|---|---|---|

| Acidic (pH < 7) | Labile, undergoes hydrolysis | Hydroxylamine and 5-Hydroxypentanal |

| Neutral (pH ≈ 7) | Generally stable | - |

| Basic (pH > 7) | Stable | - |

Long-Term Stability and Storage Conditions for Research Samples of this compound

Proper storage is essential to maintain the purity and reactivity of this compound for research purposes. As a low-melting solid, its physical state can be sensitive to ambient temperature. echemi.com The primary concerns for long-term storage are preventing hydrolysis of the acid-labile THP group and degradation of the hydroxylamine moiety.

Based on safety data sheets and general chemical handling principles, the following storage conditions are recommended to ensure long-term stability:

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | Refrigeration (2-8°C) | To minimize degradation and maintain solid form. |

| Atmosphere | Tightly sealed container | To prevent exposure to atmospheric moisture which can lead to hydrolysis. |

| Light | Amber vial or dark location | To protect from potential light-induced degradation. |

| Inertness | Store in a well-ventilated, dry place | To avoid contact with incompatible materials and moisture. echemi.com |

The inherent instability of the parent compound, hydroxylamine, which can be prone to decomposition in the presence of heat and catalytic amounts of certain metal ions, underscores the need for controlled storage conditions. While the THP group offers protection, careful handling to avoid contaminants is advisable.

Reaction Compatibility and Side Reactions of this compound in Synthetic Schemes

A key advantage of the THP protecting group is its stability under a wide range of non-acidic reaction conditions. nih.govorganic-chemistry.org This allows for selective manipulation of other functional groups within a molecule containing a THP-protected hydroxylamine.

Compatible Reaction Conditions:

Basic Conditions: The THP ether is stable in the presence of strong bases, making it suitable for reactions such as ester hydrolysis. thieme-connect.de

Acylating and Alkylating Agents: It is generally resilient to these reagents. organic-chemistry.org

Organometallic Reagents: It can withstand organocuprates, organolithiums, and Grignard reagents, particularly at temperatures maintained below 0°C. thieme-connect.de

Hydride Reductions: The THP group is stable to reducing agents like lithium aluminum hydride in the absence of Lewis acids. thieme-connect.de

Side Reactions and Incompatibilities:

The primary side reaction involving this compound is the unintended cleavage of the THP group under acidic conditions. This can occur if the reaction mixture is acidic or if acidic byproducts are generated. total-synthesis.com

Another consideration is the introduction of a new stereocenter at the 2-position of the pyran ring upon reaction with dihydropyran. This results in the formation of a diastereomeric mixture if the parent molecule is chiral. total-synthesis.comorganic-chemistry.org While this does not affect the chemical reactivity of the hydroxylamine, it can complicate purification and spectroscopic analysis (e.g., NMR) due to the presence of multiple diastereomers. wikipedia.orgtotal-synthesis.com

| Reagent/Condition | Compatibility | Potential Side Reactions |

|---|---|---|

| Strong Bases (e.g., NaOH, KOH) | Compatible | None |

| Organometallics (e.g., R-MgBr, R-Li) | Compatible (at low temp.) | None |

| Reducing Agents (e.g., LiAlH4) | Compatible | None |

| Acids (Protic and Lewis) | Incompatible | Cleavage of the THP group |

| Chiral Substrates | Compatible | Formation of diastereomers |

Comparative Analysis with Other Hydroxylamine Donors and Protecting Groups

Comparison of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine with Other O-Protected Hydroxylamines (e.g., O-Tritylhydroxylamine, O-Benzylhydroxylamine, O-Silyl Hydroxylamines)

The selection of an O-protecting group for hydroxylamine (B1172632) is dictated by the specific reaction conditions planned in a synthetic route. The stability of the protecting group towards acids, bases, and other reagents, along with the conditions required for its removal, are paramount considerations. A comparison with other common O-protected hydroxylamines highlights the unique characteristics of the tetrahydropyranyl (THP) group.

O-Tritylhydroxylamine (Trt-ONH2) : The trityl group is a bulky protecting group, which can be advantageous in directing the stereochemical outcome of reactions due to steric hindrance. chemicalbook.comsigmaaldrich.com It is known for its stability under neutral and basic conditions but is readily cleaved by acid. sigmaaldrich.com The cleavage of the trityl group can often be achieved under milder acidic conditions than those required for THP removal.

O-Benzylhydroxylamine (Bn-ONH2) : The benzyl (B1604629) group offers a different deprotection strategy, providing orthogonality to acid-labile groups like THP and Trt. It is stable across a wide range of conditions, including acidic and basic environments, but can be selectively removed via catalytic hydrogenolysis (e.g., H₂/Pd-C). organic-chemistry.org This makes it a valuable choice when acid-labile groups must be retained elsewhere in the molecule.

O-Silyl Hydroxylamines : This class of protecting groups offers tunable stability based on the substituents on the silicon atom (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS)). researchgate.net Generally, they are stable to basic conditions but are cleaved by acid or, more distinctively, by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org This fluoride-mediated deprotection provides another level of orthogonality in complex syntheses. However, silyl (B83357) groups are known to sometimes migrate between functional groups. researchgate.net

The following interactive table summarizes the key properties of these O-protected hydroxylamines.

| Protecting Group | Abbreviation | Common Protection Conditions | Stability Profile | Common Deprotection Conditions | Key Features |

|---|---|---|---|---|---|

| Tetrahydropyranyl | THP | Dihydropyran (DHP), catalytic acid (e.g., TsOH, PPTS) total-synthesis.com | Stable to bases, organometallics, hydrides, alkylating/acylating reagents. total-synthesis.comorganic-chemistry.org Labile to acid. total-synthesis.com | Mild aqueous acid (e.g., AcOH/THF/H₂O, PPTS in EtOH). total-synthesis.comacs.org | Low cost, introduces a new stereocenter. organic-chemistry.orgnih.gov |

| Trityl (Triphenylmethyl) | Trt | Trityl chloride, base (e.g., pyridine) | Stable to bases and hydrogenolysis. Labile to acid. sigmaaldrich.com | Mild acid (e.g., formic acid, dilute TFA). | Bulky, provides significant steric hindrance. chemicalbook.com |

| Benzyl | Bn | Benzyl bromide or chloride, base (e.g., NaH, K₂CO₃) | Stable to most acidic and basic conditions, and many redox reagents. | Catalytic hydrogenolysis (e.g., H₂/Pd-C). organic-chemistry.org | Orthogonal to acid- and base-labile groups. |

| Silyl Ethers (e.g., TBS) | TBS, TIPS, etc. | Silyl chloride (e.g., TBSCl), base (e.g., imidazole) | Stable to bases and many non-acidic/non-fluoride reagents. Labile to acid and fluoride ions. organic-chemistry.org | Fluoride ion source (e.g., TBAF) or acid. organic-chemistry.org | Tunable stability, orthogonal to hydrogenolysis-labile groups. researchgate.net |

Advantages and Limitations of the Tetrahydropyranyl (THP) Protecting Group for Hydroxylamines

The THP group, while being one of the earliest protecting groups developed for alcohols, remains relevant in modern synthesis due to a specific set of advantages and limitations when applied to hydroxylamines. total-synthesis.com

Advantages:

Cost-Effectiveness and Ease of Introduction : The THP group is introduced using 3,4-dihydro-2H-pyran (DHP), an inexpensive and readily available reagent, under simple acid-catalyzed conditions. nih.govnih.gov